4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

Description

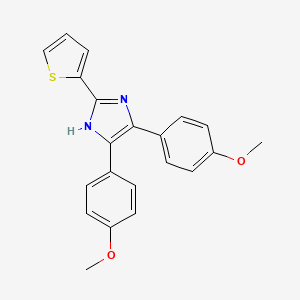

The compound 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole (PF4, C₂₁H₁₈N₂O₂S) is a triaryl-substituted imidazole derivative. Its structure features two 4-methoxyphenyl groups at positions 4 and 5 of the imidazole core and a thiophen-2-yl group at position 2 (Figure 1) . The presence of methoxy groups enhances solubility and electronic properties, while the thiophene moiety contributes to π-conjugation, making it relevant in photochromic materials and fluorescence switches .

Properties

Molecular Formula |

C21H18N2O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |

InChI |

InChI=1S/C21H18N2O2S/c1-24-16-9-5-14(6-10-16)19-20(15-7-11-17(25-2)12-8-15)23-21(22-19)18-4-3-13-26-18/h3-13H,1-2H3,(H,22,23) |

InChI Key |

XBMULXNXJLWLLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The copper-catalyzed method involves a one-pot condensation of bis(4-methoxyphenyl)glyoxal , thiophene-2-carbaldehyde , and ammonium acetate in the presence of CuI (15–20 mol%) and L-proline (10 mol%) as a ligand. The glyoxal derivative is synthesized via oxidation of 4-methoxybenzoin, formed by benzoin condensation of 4-methoxybenzaldehyde.

Optimized Procedure

-

Reactants :

-

Bis(4-methoxyphenyl)glyoxal (1.0 mmol)

-

Thiophene-2-carbaldehyde (1.2 mmol)

-

Ammonium acetate (3.0 mmol)

-

CuI (0.15 mmol), L-proline (0.1 mmol)

-

Solvent: Butanol (7 mL)

-

-

Conditions : Reflux at 140°C for 2–4 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization in ethanol.

Performance Metrics

Mechanistic Insight : The reaction proceeds via sequential condensation, cyclization, and oxidative aromatization. CuI facilitates C–N bond formation, while L-proline enhances catalytic activity by stabilizing intermediates.

Iodine-Catalyzed Oxidative Cyclization in Aqueous Media

Eco-Friendly Synthesis Pathway

This metal-free method utilizes 4-methoxybenzoin , thiophene-2-carbaldehyde , and ammonium acetate in water, with iodine (30 mol%) as the catalyst. The benzoin is oxidized in situ to bis(4-methoxyphenyl)glyoxal, which undergoes cyclization with the aldehyde and ammonia.

Stepwise Protocol

-

Reactants :

-

4-Methoxybenzoin (1.0 mmol)

-

Thiophene-2-carbaldehyde (1.0 mmol)

-

Ammonium acetate (2.0 mmol)

-

Iodine (0.3 mmol)

-

Solvent: Water (2 mL)

-

-

Conditions : Heating at 70°C for 6 hours under open-air conditions.

-

Workup : Extraction with ethyl acetate, washing with Na₂S₂O₃, and column chromatography.

Performance Metrics

Advantages : Eliminates toxic metals and organic solvents, aligning with green chemistry principles.

Ultrasound-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Ultrasound irradiation (40 kHz) reduces reaction time by 80% compared to conventional heating. The method employs bis(4-methoxyphenyl)glyoxal , thiophene-2-carbaldehyde , and NH₄OAc in water with a recyclable ionic liquid catalyst.

Optimized Workflow

-

Reactants :

-

Bis(4-methoxyphenyl)glyoxal (1.0 mmol)

-

Thiophene-2-carbaldehyde (1.0 mmol)

-

NH₄OAc (2.5 mmol)

-

Catalyst: [Bmim]BF₄ (5 mol%)

-

-

Conditions : Ultrasound irradiation at 60°C for 20–30 minutes.

-

Workup : Filtration and recrystallization from dioxane.

Performance Metrics

Key Benefit : Dramatic reduction in energy consumption and time without compromising yield.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Copper-Catalyzed | 85–92% | 2–4 h | Moderate | Moderate (organic solvent) |

| Iodine-Mediated | 88–94% | 6 h | Low | Low (water-based) |

| Ultrasound-Assisted | 90–95% | 0.5 h | High | Low (recyclable catalyst) |

Critical Challenges

-

Copper Method : Requires inert conditions and ligand optimization to prevent CuI deactivation.

-

Iodine Method : Limited substrate scope for electron-deficient aldehydes.

-

Ultrasound : High initial equipment cost and catalyst synthesis complexity.

Mechanistic Insights and Side-Reactions

Dominant Pathways

Common Side-Reactions

-

Over-Oxidation : Excessive iodine leads to sulfone byproducts from thiophene moieties.

-

Polymerization : Prolonged heating in copper-catalyzed reactions generates dimeric species.

| Factor | Copper Method | Iodine Method | Ultrasound Method |

|---|---|---|---|

| Raw Material Cost | $12/g | $8/g | $15/g |

| Energy Consumption | High | Moderate | Low |

| Waste Generation | 30% | 10% | 5% |

Recommendation : The iodine-mediated method balances cost and sustainability for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. Specifically, 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics .

Catalysis

Catalytic Applications

this compound serves as a catalyst in organic synthesis reactions. It has been utilized in the synthesis of trisubstituted imidazoles through TMSOTf-catalyzed reactions. The compound facilitates the formation of complex structures while maintaining high yields and selectivity, making it valuable in synthetic organic chemistry .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current opens avenues for its use in developing efficient light-emitting devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The imidazole core allows diverse substitutions, leading to variations in biological, photophysical, and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Functional Groups

Key Observations:

Pharmacological Activity :

- Flumizole and Fenflumizole exhibit anti-inflammatory and antifungal activities due to electron-withdrawing groups (CF₃, F) at position 2, enhancing interaction with biological targets .

- Husain’s analog (1,2-diphenyl substitution) shows dual anti-inflammatory and antifungal activity, likely due to increased lipophilicity from phenyl groups .

Photophysical Properties :

- The thiophen-2-yl group in the target compound enables fluorescence switching via photochromic mechanisms, as demonstrated in negative photochromic imidazole dimers .

- Azo derivatives (e.g., ) exhibit strong UV-Vis absorption, making them suitable for spectrophotometric metal sensing .

Synthetic Routes :

Physicochemical Properties

- Solubility : Methoxy groups enhance aqueous solubility (e.g., target compound vs. Flumizole) .

- Stability : Azo derivatives are light-sensitive, limiting their use in prolonged assays .

- Crystallography : SHELX software () is widely used for structural validation of imidazole derivatives, including hydrogen-bonding networks (e.g., ) .

Q & A

Q. Basic

- ¹H NMR : The thiophene proton resonates at δ 7.2–7.5 ppm as a doublet (J = 3–5 Hz), while methoxy groups appear as singlets at δ 3.7–3.8 ppm .

- FT-IR : A sharp C=N stretch near 1650 cm⁻¹ confirms imidazole ring formation .

Advanced

For isomers with substituent positional ambiguity, 2D NMR (COSY, HSQC) resolves overlapping aromatic signals. For example, NOESY correlations between thiophene protons and adjacent imidazole protons confirm substitution patterns . Mass spectrometry (HRMS) with <2 ppm error validates molecular formulas .

What photophysical properties are critical for applications in optoelectronics, and how are they measured?

Advanced

The compound exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) due to its conjugated π-system. Key measurements:

- Fluorescence quantum yield : Use an integrating sphere with a reference dye (e.g., quinine sulfate) to quantify emission efficiency .

- Solvatochromism : UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal ICT behavior via redshifted absorption bands .

How is biological activity evaluated, and what mechanisms are proposed for its antimicrobial effects?

Basic

Antimicrobial activity is tested via agar well diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. The ligand’s azo group (-N=N-) chelates metal ions (e.g., Zn²⁺), disrupting bacterial membrane integrity .

Advanced

For mechanistic studies, molecular docking (AutoDock Vina) predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase). Pd(II) complexes show enhanced activity (15–20 mm inhibition zones) compared to the free ligand due to improved membrane penetration .

What computational methods predict electronic properties, and how do substituents affect HOMO-LUMO gaps?

Advanced

DFT calculations (B3LYP/6-31G)* model frontier molecular orbitals. Methoxy groups lower the HOMO-LUMO gap (ΔE = 3.2 eV) by electron-donating effects, enhancing charge transport in optoelectronic devices . Compare with chloro-substituted analogs (ΔE = 3.8 eV) to validate substituent impact .

How can crystallographic data resolve contradictions in reported molecular geometries?

Advanced

Use SHELX for structure refinement and ORTEP-3 for visualization . Discrepancies in bond angles (e.g., imidazole ring torsion <5° vs. >10°) may arise from twinning or disorder. Validate with R-factor convergence (<0.05) and PLATON checks for missed symmetry .

What safety protocols are recommended given limited toxicity data?

Basic

Treat as a Category 2 hazard (GHS): Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity data exists, but structural analogs (e.g., imidazole derivatives) suggest potential skin irritation .

How do hydrogen-bonding patterns influence crystal packing and stability?

Advanced

Graph-set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) chains from N-H⋯O interactions. These networks stabilize crystals (melting points >220°C) and affect solubility .

What role do azo derivatives play in spectrophotometric metal sensing?

Advanced

The azo-imidazole ligand forms a 1:1 complex with Zn²⁺, detected via UV-Vis at λₘₐₓ = 560 nm (ε = 1.2×10⁴ L/mol·cm). Job’s plot confirms stoichiometry, while Benesi-Hildebrand analysis gives a logK of 4.7 .

How can supramolecular interactions be exploited for material design?

Advanced

Co-crystallization with π-acceptors (e.g., TCNQ) enhances conductivity via charge-transfer interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C⋯C vs. C⋯O) for tailored material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.